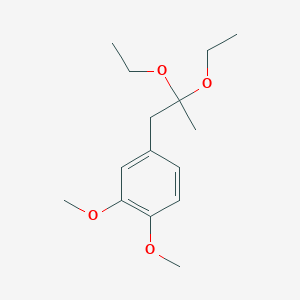
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with two methoxy groups and a 2,2-diethoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene can be achieved through several methods. One common approach involves the alkylation of 1,2-dimethoxybenzene with 2,2-diethoxypropane in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2,2-diethoxypropyl group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or other solid acids can enhance the reaction rate and selectivity. The reaction conditions typically include elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(2,2-diethoxypropyl)-1,2-dicarboxybenzene.
Reduction: Formation of 4-(2,2-diethoxypropyl)-1,2-dimethoxycyclohexane.
Substitution: Formation of 4-(2,2-diethoxypropyl)-1,2-dihydroxybenzene when methoxy groups are replaced by hydroxyl groups.
Aplicaciones Científicas De Investigación
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The 2,2-diethoxypropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene
- 4-(2,2-Diethoxyethyl)-1,2-dimethoxybenzene
- 4-(2,2-Diethoxypropyl)-1,2-dihydroxybenzene
Uniqueness
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene is unique due to the presence of both methoxy and 2,2-diethoxypropyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. The compound’s structural features also contribute to its potential biological activity and applications in various fields of research.
Propiedades
Número CAS |
90176-90-2 |
|---|---|
Fórmula molecular |
C15H24O4 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
4-(2,2-diethoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C15H24O4/c1-6-18-15(3,19-7-2)11-12-8-9-13(16-4)14(10-12)17-5/h8-10H,6-7,11H2,1-5H3 |
Clave InChI |
QUWZJFMRLKQVEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(CC1=CC(=C(C=C1)OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


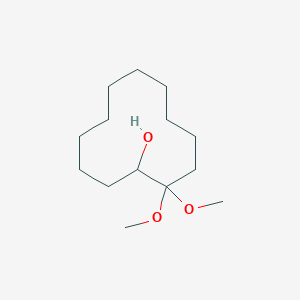
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)

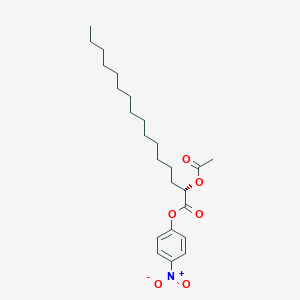
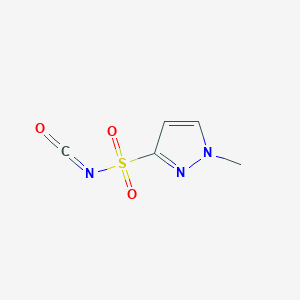

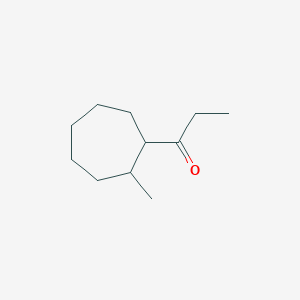
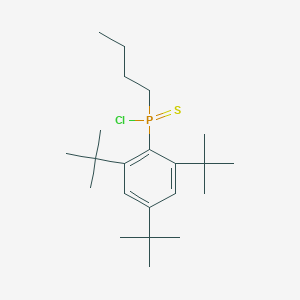
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)

![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
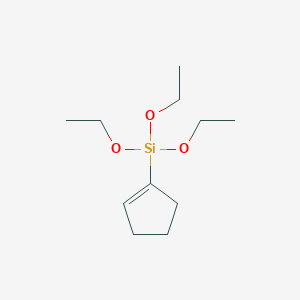
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
